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Abstract
This document provides a detailed protocol for the protective group-free synthesis of (±)-exo-
brevicomin, a key aggregation pheromone of the western pine beetle, Dendroctonus

brevicomis. The synthesis is achieved in six steps with an overall yield of 4%, starting from

commercially available (Z)-2-penten-1-ol. This approach, notable for its efficiency and atom

economy, circumvents the need for protecting groups, thereby streamlining the synthetic

process. The key transformation involves a Lewis acid-catalyzed intramolecular acetalization of

a δ,ε-epoxy ketone. This protocol is intended for researchers in organic synthesis, chemical

ecology, and drug development who require a practical and scalable method for obtaining

racemic exo-brevicomin.

Introduction
Exo-brevicomin is a bicyclic ketal that plays a crucial role in the chemical communication of

several bark beetle species. Its synthesis has been a subject of considerable interest due to its

potential applications in pest management strategies. Traditional syntheses often involve the

use of protecting groups to mask reactive functional groups, adding steps and reducing overall

efficiency. The protective group-free strategy detailed herein, based on the work of Mori (2011),

offers a more direct and environmentally benign route to (±)-exo-brevicomin.[1][2][3] The

cornerstone of this synthesis is the Lewis acid-mediated cyclization of a specifically
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functionalized epoxy ketone, which directly furnishes the desired 6,8-dioxabicyclo[3.2.1]octane

core.

Overall Synthetic Scheme
The protective group-free synthesis of (±)-exo-brevicomin proceeds through the following six-

step sequence:
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1. (Z)-2-Penten-1-ol

2. (Z)-2-Penten-1-yl triflate

  Tf2O, Pyridine

3. (±)-(Z)-Non-6-en-8-yn-2-ol

  n-BuLi, (±)-3-Butyn-2-ol

4. (±)-(Z)-Non-6-en-8-yn-2-one

  PCC

5. (±)-(Z)-6,7-Epoxy-non-8-yn-2-one

  m-CPBA

6. (±)-cis-6,7-Epoxy-nonan-2-one

  H2, Pd-C

7. (±)-exo-Brevicomin

  ZnCl2

Click to download full resolution via product page

Caption: Overall reaction scheme for the protective group-free synthesis of (±)-exo-
brevicomin.
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Experimental Protocols
Step 1: Synthesis of (Z)-2-Penten-1-yl triflate

This step involves the conversion of the starting alcohol to a triflate, which is an excellent

leaving group for the subsequent nucleophilic substitution.

Materials: (Z)-2-Penten-1-ol, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine,

Dichloromethane (DCM).

Procedure:

To a stirred solution of (Z)-2-penten-1-ol (1.0 eq) in dry DCM at -20 °C under an inert

atmosphere, add pyridine (1.2 eq).

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the

temperature below -15 °C.

Stir the reaction mixture at -20 °C for 1 hour.

Quench the reaction with cold water and extract the product with cold DCM.

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure at low temperature. The crude triflate is used immediately in the next step due to

its instability.

Step 2: Synthesis of (±)-(Z)-Non-6-en-8-yn-2-ol

This step constructs the carbon backbone of the target molecule through the alkylation of the

dianion of 3-butyn-2-ol.

Materials: (±)-3-Butyn-2-ol, n-Butyllithium (n-BuLi) in hexanes, Hexamethylphosphoramide

(HMPA), Tetrahydrofuran (THF), (Z)-2-Penten-1-yl triflate.

Procedure:
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To a solution of (±)-3-butyn-2-ol (1.0 eq) in dry THF and HMPA at -40 °C under an inert

atmosphere, add n-BuLi (2.2 eq) dropwise.

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete

dianion formation.

Cool the reaction mixture to -40 °C and add a solution of the crude (Z)-2-penten-1-yl

triflate (from Step 1) in dry THF dropwise.

Stir the reaction overnight, allowing it to slowly warm to room temperature.

Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (±)-(Z)-Non-6-en-8-yn-2-one

This step involves the oxidation of the secondary alcohol to a ketone.

Materials: (±)-(Z)-Non-6-en-8-yn-2-ol, Pyridinium chlorochromate (PCC), Sodium acetate,

Silica gel, Dichloromethane (DCM).

Procedure:

To a suspension of PCC (1.5 eq) and sodium acetate (0.2 eq) on silica gel in dry DCM,

add a solution of (±)-(Z)-non-6-en-8-yn-2-ol (1.0 eq) in DCM.

Stir the mixture at room temperature for 2 hours.

Filter the reaction mixture through a pad of silica gel, washing with DCM.

Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be

purified by column chromatography.

Step 4: Synthesis of (±)-(Z)-6,7-Epoxy-non-8-yn-2-one
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This step introduces the epoxide functionality, which is crucial for the final cyclization.

Materials: (±)-(Z)-Non-6-en-8-yn-2-one, meta-Chloroperoxybenzoic acid (m-CPBA),

Dichloromethane (DCM).

Procedure:

To a solution of (±)-(Z)-non-6-en-8-yn-2-one (1.0 eq) in DCM at 0 °C, add m-CPBA (1.2

eq) portionwise.

Stir the reaction mixture at 0-5 °C for 2 hours.

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then wash with

saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the product by column chromatography on silica gel.

Step 5: Synthesis of (±)-cis-6,7-Epoxy-nonan-2-one

This step involves the selective hydrogenation of the alkyne to an alkane without affecting the

epoxide ring.

Materials: (±)-(Z)-6,7-Epoxy-non-8-yn-2-one, 10% Palladium on carbon (Pd/C), Ethyl

acetate, Triethylamine.

Procedure:

To a solution of (±)-(Z)-6,7-epoxy-non-8-yn-2-one (1.0 eq) in ethyl acetate containing a

small amount of triethylamine, add 10% Pd/C.

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room

temperature for 1.5 hours or until the reaction is complete (monitored by TLC).

Filter the catalyst through a pad of Celite and wash with ethyl acetate.
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Concentrate the filtrate under reduced pressure to obtain the crude product, which is used

in the next step without further purification.

Step 6: Synthesis of (±)-exo-Brevicomin

This is the final key step where the Lewis acid-catalyzed intramolecular cyclization of the epoxy

ketone yields the target molecule.

Materials: (±)-cis-6,7-Epoxy-nonan-2-one, Anhydrous zinc chloride (ZnCl₂), Diethyl ether.

Procedure:

To a solution of (±)-cis-6,7-epoxy-nonan-2-one (1.0 eq) in dry diethyl ether at 0 °C, add

anhydrous ZnCl₂ (1.1 eq).

Stir the reaction mixture at 0-5 °C for 1 hour.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, filter, and

carefully concentrate the solution.

Purify the final product by distillation to obtain (±)-exo-brevicomin.

Data Presentation
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Step Product
Starting
Material

Reagents Yield (%)

1
(Z)-2-Penten-1-yl

triflate
(Z)-2-Penten-1-ol Tf₂O, Pyridine -

2
(±)-(Z)-Non-6-en-

8-yn-2-ol
(±)-3-Butyn-2-ol

n-BuLi, (Z)-2-

Penten-1-yl

triflate

-

3
(±)-(Z)-Non-6-en-

8-yn-2-one

(±)-(Z)-Non-6-en-

8-yn-2-ol
PCC, NaOAc -

4

(±)-(Z)-6,7-

Epoxy-non-8-yn-

2-one

(±)-(Z)-Non-6-en-

8-yn-2-one
m-CPBA -

5

(±)-cis-6,7-

Epoxy-nonan-2-

one

(±)-(Z)-6,7-

Epoxy-non-8-yn-

2-one

H₂, Pd/C -

6
(±)-exo-

Brevicomin

(±)-cis-6,7-

Epoxy-nonan-2-

one

ZnCl₂ 31

Overall
(±)-exo-

Brevicomin
(Z)-2-Penten-1-ol - 4

Note: Individual yields for intermediate steps were not explicitly reported in the primary

literature; only the yield for the final cyclization and the overall yield are provided.[1]
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Step 1-2: Carbon Backbone Construction

Step 3-5: Functional Group Interconversion

Step 6: Cyclization and Purification

Triflation of
(Z)-2-Penten-1-ol

Dianion Alkylation with
(±)-3-Butyn-2-ol

PCC Oxidation

m-CPBA Epoxidation

Alkyne Hydrogenation

ZnCl2-catalyzed
Intramolecular Acetalization

Distillation

Click to download full resolution via product page

Caption: Workflow for the protective group-free synthesis of (±)-exo-brevicomin.
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Conclusion
The presented protective group-free synthesis provides an efficient and concise route to (±)-

exo-brevicomin. By avoiding the use of protecting groups, this methodology reduces the

number of synthetic steps, minimizes waste, and improves overall efficiency, aligning with the

principles of green chemistry. The detailed protocols and data provided herein should enable

researchers to successfully replicate this synthesis for applications in chemical ecology and the

development of sustainable pest management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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